O-Acetylcypholophine
Description
O-Acetylcypholophine is a histidine-derived alkaloid identified in Dendrobium species, notably used as a biomarker to differentiate Dendrobium huoshanense and Dendrobium officinale in metabolomics studies . Its structure features an imidazole group, suggesting biosynthetic origins from histidine, though detailed pathway studies remain scarce. Key properties include:
Properties
CAS No. |
26482-11-1 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butyl acetate |
InChI |
InChI=1S/C20H28N2O4/c1-14-17(22-20(21-14)7-5-6-12-26-15(2)23)10-8-16-9-11-18(24-3)19(13-16)25-4/h9,11,13H,5-8,10,12H2,1-4H3,(H,21,22) |
InChI Key |
KKAYZKDSAIGIJC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Diversity: this compound’s imidazole group contrasts with ternatusine’s pyrrole ring and anhalamine’s phenolic structure. This diversity reflects distinct biosynthetic pathways (e.g., histidine vs. tyrosine or pyrrole precursors) . Acetylation in this compound may enhance its stability or bioactivity compared to non-acylated analogs.
Functional Roles: this compound and anhalamine serve as chemotaxonomic markers for discriminating Dendrobium species, highlighting their diagnostic value in plant metabolomics . Ternatusine, sourced from Ranunculus ternatus, demonstrates broader pharmacological applications, such as anti-tuberculosis activity, unlike this compound, which lacks reported therapeutic uses .
Metabolic Correlation: Amino acid metabolism (e.g., histidine, tyrosine) is tightly linked to the synthesis of these alkaloids. This compound’s production correlates with histidine availability, whereas anhalamine depends on tyrosine metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
